1-Morpholino-2,2-diphenylethanone

Description

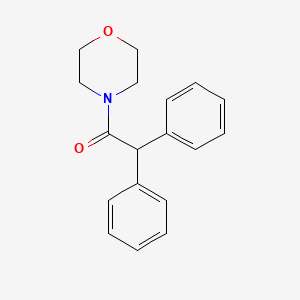

Structure

3D Structure

Properties

IUPAC Name |

1-morpholin-4-yl-2,2-diphenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(19-11-13-21-14-12-19)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZINGYUDPKBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281734 | |

| Record name | 1-Morpholin-4-yl-2,2-diphenyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14135-68-3 | |

| Record name | NSC54953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14135-68-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Morpholin-4-yl-2,2-diphenyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Nitrogen Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are foundational to organic and medicinal chemistry, forming the core structures of a myriad of biologically active molecules. chemsrc.comchemicalbook.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are prevalent in natural products, pharmaceuticals, agrochemicals, and organic functional materials. chemsrc.com Their ubiquity is highlighted by the fact that a significant percentage of FDA-approved drugs contain nitrogen heterocycles. chemicalbook.com

Within this broad class, morpholine (B109124), a six-membered heterocyclic ring containing both a nitrogen and an oxygen atom, is a particularly noteworthy scaffold. chemsrc.comsigmaaldrich.com Its structure is a common feature in many pharmaceuticals and bioactive molecules. chemsrc.com The presence of the morpholine ring in 1-Morpholino-2,2-diphenylethanone immediately places the compound within this important family of molecules, suggesting a potential for biological activity and diverse applications.

Significance of Ketone and Morpholine Scaffolds in Chemical Science

The chemical character of 1-Morpholino-2,2-diphenylethanone is defined by two key structural motifs: the morpholine (B109124) ring and the ketone functional group. Both are of considerable importance in chemical science.

The morpholine scaffold is frequently employed in medicinal chemistry due to its favorable physicochemical and metabolic properties. Its inclusion in a molecule can enhance aqueous solubility and bioavailability. chemicalbook.com The morpholine ring is a versatile and readily accessible synthetic building block, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. wikipedia.org Furthermore, morpholine is used as a building block in the synthesis of notable drugs such as the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. chemsrc.com Beyond medicine, morpholine and its derivatives are used as corrosion inhibitors, catalysts, and in the manufacture of various materials. wikipedia.org

The ketone scaffold , characterized by a carbonyl group bonded to two other carbon atoms, is one of the most important functional groups in organic chemistry. Ketones are central intermediates in a vast number of synthetic transformations. The carbonyl group's reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone of molecular construction. The specific arrangement in this compound, where the morpholine's nitrogen atom is attached to the carbon alpha to the ketone, defines it as an α-amino ketone . This is a privileged structural motif in medicinal chemistry, found in numerous biologically active compounds and natural products.

Current Research Landscape and Emerging Areas of Investigation for the Chemical Compound

While dedicated research on 1-Morpholino-2,2-diphenylethanone is limited, the current research landscape for its parent classes—α-amino ketones and morpholine (B109124) derivatives—is vibrant and provides a clear indication of potential areas of investigation.

The synthesis of α-amino ketones is a field of continuous development, with numerous protocols being established to access these valuable compounds. A plausible synthetic route to this compound could involve the reaction of an enolate anion of deoxybenzoin (B349326) with a brominating agent, followed by nucleophilic substitution with morpholine.

Emerging research for compounds with similar structures primarily focuses on the exploration of their biological activities. For instance, various N-acyl-α-amino ketones have been investigated for their antiviral and anti-inflammatory actions. nih.gov The presence of the two phenyl groups in this compound contributes to its lipophilicity, which can significantly influence its pharmacokinetic properties and its interaction with biological targets. ontosight.ai Future investigations into this specific compound would likely involve its synthesis and screening for a range of biological activities, such as anticancer or antimicrobial properties, which are common for novel morpholine-containing molecules.

Interdisciplinary Relevance and Foundational Concepts

Strategic Approaches to the Morpholine Moiety Integration

The introduction of the morpholine ring is a critical step in the synthesis of the target molecule. Various strategies can be employed, ranging from classical reactions to more advanced methods. Morpholine is a frequently utilized heterocycle in medicinal chemistry due to its favorable pharmacokinetic properties and its role as a versatile synthetic building block. researchgate.netnih.gove3s-conferences.org

Enamine Formation Pathways

A primary and well-established method for forming a carbon-nitrogen bond with a secondary amine like morpholine is through the formation of an enamine. masterorganicchemistry.com Enamines are versatile intermediates that are nucleophilic at the α-carbon, allowing for subsequent reactions. masterorganicchemistry.comvanderbilt.edu

The reaction between a ketone, such as cyclohexanone (B45756), and a secondary amine like morpholine, typically catalyzed by an acid, leads to the formation of an enamine. masterorganicchemistry.comyoutube.comorgsyn.org This condensation reaction involves the removal of a water molecule. masterorganicchemistry.com The rate of enamine formation can be influenced by the steric environment of the ketone and the basicity of the amine. For instance, studies on cyclohexanone have shown differences in reaction rates when using various secondary amines like pyrrolidine (B122466), morpholine, and piperidine. ysu.edu The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the enamine. libretexts.orglibretexts.org

In the context of synthesizing this compound, a plausible route would involve the reaction of a suitable precursor ketone with morpholine.

Ring-Closing Reactions for Morpholine Derivatives

The construction of the morpholine ring itself can be achieved through various ring-closing strategies. These methods are crucial for creating substituted morpholine derivatives that can then be incorporated into the final target molecule.

One common approach involves the intramolecular cyclization of a precursor molecule containing both an amino and a hydroxyl group separated by a two-carbon linker. For example, diethanolamine (B148213) can be cyclized to morpholine by heating with a strong acid like hydrochloric acid, which facilitates the dehydration process. youtube.com

Other methods include:

SN2-type ring opening of activated aziridines and azetidines: This strategy utilizes haloalcohols to open the strained rings, followed by a base-mediated intramolecular cyclization to form the morpholine ring with high regio- and stereoselectivity. nih.gov

Palladium-catalyzed reactions: A Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, can yield various substituted morpholines. organic-chemistry.org

Ring-closing metathesis (RCM): This powerful technique uses metal catalysts, such as Grubbs' or Schrock's catalysts, to form cyclic alkenes from diene precursors. wikipedia.org It has been successfully employed in the synthesis of complex molecules containing large rings and various functional groups, including nitrogen and oxygen heterocycles. wikipedia.org

Annulation reactions: The reaction of β-heteroatom amino compounds with vinyl sulfonium (B1226848) salts provides a direct route to morpholines, thiomorpholines, and piperazines. nih.gov

Table 1: Comparison of Ring-Closing Reactions for Morpholine Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |

| Intramolecular Cyclization | Diethanolamine | Strong acid (e.g., HCl), heat | Direct dehydration to form the morpholine ring. youtube.com |

| Aziridine/Azetidine Ring Opening | Activated aziridines/azetidines, haloalcohols | Lewis acid, then base | High regio- and stereoselectivity. nih.gov |

| Tsuji-Trost/Heterocyclization | Vinyloxiranes, amino-alcohols | Pd(0) catalyst, then Fe(III) catalyst | Good to excellent yields and diastereoselectivities for substituted morpholines. researchgate.netorganic-chemistry.org |

| Ring-Closing Metathesis (RCM) | Diene precursors | Grubbs' or Schrock's catalyst | Forms cyclic alkenes, versatile for various ring sizes and functional groups. wikipedia.org |

| Annulation Reaction | β-heteroatom amino compounds, vinyl sulfonium salts | - | Direct synthesis of morpholines and related heterocycles. nih.gov |

Advanced Methods for Morpholine Fragment Assembly

Modern synthetic chemistry offers several advanced techniques for constructing the morpholine scaffold. A one-pot tandem reaction involving hydroamination and asymmetric transfer hydrogenation can produce enantioselective 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Another innovative method utilizes ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide for a high-yielding, one or two-step conversion of 1,2-amino alcohols to morpholines. organic-chemistry.org Photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions also provides a scalable route to substituted morpholines. organic-chemistry.org

Construction of the 2,2-Diphenylethanone Backbone

Ketone Synthesis Routes

The formation of the ketone group in the 2,2-diphenylethanone backbone can be achieved through several well-established oxidative methods. libretexts.orgorganic-chemistry.orgyoutube.comyoutube.com

A primary route is the oxidation of a corresponding secondary alcohol, 1-morpholino-2,2-diphenylethanol. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org Common reagents include:

Chromium-based reagents: Jones reagent (CrO₃ in H₂SO₄) is a classic choice for oxidizing secondary alcohols to ketones. libretexts.org

Dess-Martin periodinane (DMP): A mild and selective oxidizing agent. organic-chemistry.org

Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride. organic-chemistry.org

TEMPO-based systems: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant can efficiently oxidize alcohols. organic-chemistry.org

Table 2: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent/System | Description |

| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent, typically used for secondary alcohols. libretexts.org |

| Dess-Martin Periodinane (DMP) | A mild and selective hypervalent iodine reagent. organic-chemistry.org |

| Swern Oxidation | Utilizes activated DMSO, proceeds under mild conditions. organic-chemistry.org |

| TEMPO/Co-oxidant | A catalytic system that is often mild and selective. organic-chemistry.org |

| PCC (Pyridinium chlorochromate) | A milder chromium-based reagent often used for oxidizing primary alcohols to aldehydes, but also effective for secondary alcohols. libretexts.org |

Carbon-Carbon Bond Forming Reactions at the Diphenylmethane (B89790) Center

The construction of the central carbon framework of the 2,2-diphenylethanone backbone requires strategic carbon-carbon bond formation. illinois.eduscience.govresearchgate.netresearchgate.net

One approach involves the alkylation of a diphenylmethane derivative. For example, deprotonation of diphenylmethane with a strong base like an organolithium reagent, followed by reaction with a suitable electrophile, can introduce a substituent at the benzylic position.

Alternatively, Friedel-Crafts acylation of benzene (B151609) with an appropriately substituted acyl chloride in the presence of a Lewis acid catalyst could be a viable route. libretexts.org

Another strategy involves the use of organometallic reagents. For instance, the reaction of an organolithium or Grignard reagent with a suitable carbonyl compound can be a powerful tool for C-C bond formation. illinois.edu A sequence involving the addition of an organolithium reagent to a benzophenone (B1666685) derivative, followed by a reduction step, has been used to synthesize 1,1-diphenylethane, demonstrating a related transformation. orgsyn.org

The development of transition metal-catalyzed cross-coupling reactions has provided highly selective and mild conditions for C-C bond formation. illinois.edu These methods often rely on the use of pre-functionalized starting materials but offer excellent control and functional group tolerance. illinois.edu

An in-depth examination of the synthetic approaches for this compound reveals a landscape of established and cutting-edge chemical strategies. This article focuses on the methodologies for its creation, from precursor functionalization to the application of novel catalytic systems, providing a specialized look into the synthesis of this specific α-amino ketone.

3 Precursor Functionalization Strategies (e.g., from 1,2-diphenylethanone)

The synthesis of this compound often originates from the precursor 1,2-diphenylethanone, commonly known as deoxybenzoin (B349326). The primary strategy involves the functionalization of the α-carbon position of the ketone.

A prevalent and well-established method is the α-halogenation of deoxybenzoin, followed by nucleophilic substitution. In this two-step process, the enolate of deoxybenzoin is first formed and then reacted with a halogen source, such as N-Bromosuccinimide (NBS), to yield an α-bromo ketone. organic-chemistry.org This intermediate, 2-bromo-1,2-diphenylethanone, is then subjected to a nucleophilic attack by morpholine. The reaction is typically carried out in a suitable solvent with a base to neutralize the hydrobromic acid formed as a byproduct, leading to the final product.

Alternative strategies aim to streamline this process into a single step through direct α-amination of the ketone. Copper-catalyzed methods have shown promise for the direct α-amination of various carbonyl compounds, including ketones, esters, and aldehydes. organic-chemistry.org In a related example, α-ketoamides were synthesized through a copper(II) bromide-catalyzed reaction between acetophenone (B1666503) and a secondary amine like morpholine. researchgate.net This approach suggests a potential direct route from deoxybenzoin to the target molecule, where the copper catalyst facilitates the C-N bond formation at the α-position, possibly through an oxidation-addition mechanism. researchgate.net

Table 1: Comparison of Functionalization Strategies

| Strategy | Key Reagents | Intermediate | Description |

|---|---|---|---|

| Halogenation-Substitution | 1. N-Bromosuccinimide (NBS) 2. Morpholine, Base | 2-bromo-1,2-diphenylethanone | A classic two-step method involving the isolation of an α-halo ketone intermediate before substitution with the amine. organic-chemistry.org |

| Direct Copper Catalysis | Morpholine, Copper(II) salt (e.g., CuBr₂) | (Proposed) Copper-enolate complex | A one-pot approach where the catalyst facilitates direct C-N bond formation, avoiding the isolation of a halogenated intermediate. organic-chemistry.orgresearchgate.net |

Computational Chemistry and Theoretical Modelling of 1 Morpholino 2,2 Diphenylethanone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab initio methods)

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for understanding the behavior of electrons within a molecule, which in turn governs its structure, reactivity, and spectroscopic properties.

The electronic structure of a molecule is defined by the arrangement and energies of its electrons. aps.org A key aspect of this is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org A smaller gap generally indicates higher reactivity and polarizability. nih.gov

For molecules with conjugated π systems, the HOMO-LUMO gap tends to be smaller, leading to absorption of light at longer wavelengths. libretexts.org In the context of 1-Morpholino-2,2-diphenylethanone, the distribution of HOMO and LUMO orbitals can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov The HOMO is typically the source of electrons in a reaction, while the LUMO is the destination for donated electrons. youtube.com

Computational methods like DFT, often using functionals such as B3LYP, are employed to calculate the energies of these frontier orbitals. nih.govnih.gov Natural Bond Orbital (NBO) analysis can further elucidate the nature of chemical bonds and charge distribution within the molecule. nih.gov

Table 1: Representative Calculated Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

Note: The values presented are illustrative and based on calculations for a similar organic molecule. Actual values for this compound would require specific DFT calculations.

Computational chemistry is an invaluable tool for predicting and interpreting various spectroscopic data.

NMR Chemical Shifts: Density Functional Theory (DFT), combined with the Gauge-Including Atomic Orbital (GIAO) method, is a well-established approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org This computational prediction can be instrumental in assigning complex NMR spectra and confirming molecular structures. nih.govchemrxiv.orgresearchgate.net The accuracy of these predictions depends on the chosen DFT functional and basis set. mdpi.com For instance, benchmark studies have identified specific functionals like WP04 and ωB97X-D as performing well for ¹H and ¹³C NMR chemical shift predictions, respectively. mdpi.com

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These predictions aid in the assignment of experimental vibrational bands to specific molecular motions. nih.gov DFT methods are commonly used for these calculations, and scaling factors are often applied to the computed frequencies to improve agreement with experimental data. arxiv.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govrsc.orgchemrxiv.org It predicts the energies of vertical electronic transitions, which correspond to the absorption bands in the spectrum. nih.gov The choice of functional, such as CAM-B3LYP, can significantly impact the accuracy of the predicted spectra, particularly for molecules with charge-transfer characteristics. nih.govchemrxiv.org These calculations can help assign experimental absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. rsc.org

Conformational Analysis and Energy Landscape Mapping

The three-dimensional shape of a molecule, or its conformation, plays a crucial role in its properties and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. This is often achieved by performing a Potential Energy Surface (PES) scan. q-chem.com

A PES scan systematically changes specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, while optimizing the remaining geometry at each step. q-chem.comuni-muenchen.dejoaquinbarroso.comepfl.ch This "relaxed" PES scan provides a pathway between different conformations and helps locate transition states. q-chem.comuni-muenchen.de The resulting energy landscape map reveals the relative energies of different conformers and the energetic hurdles for interconversion. readthedocs.io For flexible molecules like this compound, which contains rotatable bonds, conformational analysis is essential for understanding its preferred shape in different environments.

Excited State Properties and Photophysical Pathway Predictions

Upon absorption of light, a molecule is promoted to an electronically excited state. The subsequent decay pathways determine its photophysical properties, such as fluorescence and phosphorescence.

Intersystem crossing (ISC) is a process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is a key factor in determining whether a molecule will exhibit phosphorescence. researchgate.net The rate of ISC is influenced by the energy gap between the singlet and triplet states and the presence of higher-lying triplet states. researchgate.net Computational methods can be used to characterize the triplet state and predict the efficiency of ISC. The nature of the triplet state, whether it is localized or has charge-transfer character, can also be determined. researchgate.net

The relative energies of the lowest singlet (S₁) and triplet (T₁) excited states are critical for understanding a molecule's photophysical behavior. researchgate.net The energy difference between S₁ and T₁ (ΔE(ST)) is a key parameter that governs processes like thermally activated delayed fluorescence (TADF). researchgate.net A small ΔE(ST) facilitates reverse intersystem crossing (rISC) from the triplet state back to the singlet state. researchgate.net

TD-DFT calculations are commonly used to determine the energies of the singlet and triplet excited states. researchgate.net The energy levels of higher excited states can also be calculated to understand potential energy transfer pathways. rsc.org The character of these excited states, such as whether they are π-π* or n-π* in nature, can also be elucidated through computational analysis. nih.gov

Table 2: Representative Calculated Excited State Energies

| State | Energy (eV) |

| S₁ (Singlet) | 2.837 |

| T₁ (Triplet) | 2.100 |

| T₂ (Triplet) | 2.900 |

| ΔE(S₁-T₁) | 0.737 |

| ΔE(S₁-T₂) | -0.063 |

Note: The values presented are illustrative and based on calculations for similar organic systems. Actual values for this compound would require specific TD-DFT calculations.

Reaction Mechanism Elucidation through Computational Approaches

Computational approaches are instrumental in mapping out the intricate pathways of chemical reactions. By modeling the energy landscape of a reaction, scientists can identify the most probable routes from reactants to products, including the high-energy, transient structures that govern the reaction rate.

The core of understanding a chemical reaction's speed and feasibility lies in identifying its transition state (TS) and calculating the associated activation energy (Ea). The transition state is a specific, high-energy configuration along the reaction coordinate that separates reactants from products. khanacademy.org Its structure is fleeting, existing for mere femtoseconds (10⁻¹³ s), making it nearly impossible to observe directly through experimental means. johnhogan.info

Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), allow for the precise location of these transition states on a potential energy surface. researchgate.net By calculating the energy difference between the reactants and the transition state, the activation energy can be determined. libretexts.org A lower activation energy corresponds to a faster reaction rate, as more molecules will possess sufficient thermal energy to overcome the energy barrier. khanacademy.org

Table 1: Illustrative Activation Energies for a Hypothetical Reaction Step This table presents hypothetical data for illustrative purposes to demonstrate the typical output of such a computational study.

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (Ea) in kcal/mol |

|---|---|---|---|

| Oxidative Coupling | B3LYP | 6-31G* | 22.5 |

These calculations provide a quantitative understanding of the reaction kinetics that complements experimental findings. researchgate.net

While quantum mechanics is excellent for static electronic structures, molecular dynamics (MD) simulations are employed to study the physical movements and conformational changes of atoms and molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system of interacting particles, providing a "movie" of molecular behavior. youtube.complos.org

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water or an organic solvent) and calculate the forces between all atoms at each femtosecond time step. This allows for the observation of:

Conformational Flexibility: How the morpholine (B109124) ring, the diphenyl groups, and the ethanone (B97240) linker twist and bend.

Solvent Interactions: The formation and breaking of transient hydrogen bonds and other non-covalent interactions with surrounding solvent molecules.

Table 2: Typical Parameters and Outputs of an MD Simulation This table presents typical parameters for an MD simulation and expected outputs.

| Parameter | Description | Typical Value/Output |

|---|---|---|

| Force Field | A set of parameters to calculate potential energy. | AMBER, CHARMM, GROMOS |

| Simulation Time | The total duration of the simulated "movie". | 100-200 nanoseconds |

| RMSD | Measures overall structural stability. | Low values (< 3 Å) suggest stability. |

These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment, which is essential for predicting its interactions with other molecules. plos.org

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is fundamental in drug design and materials science for predicting binding affinity and interaction patterns. slideshare.netnih.govslideshare.net

In a hypothetical study, this compound (the ligand) could be docked into the active site of a target protein. The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand and the receptor. The ligand's geometry is optimized to find its lowest energy conformation.

Docking: A scoring algorithm samples many possible binding poses of the ligand within the receptor's active site, calculating the binding affinity (often expressed as a docking score in kcal/mol) for each pose. researchgate.net

Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. nih.gov

Studies on structurally related morpholine compounds have successfully used docking to evaluate their binding to biological targets like PI3 kinase or the estrogen receptor. nih.govnih.gov For this compound, such a study could reveal its potential to interact with specific biological targets, guiding further experimental research.

Table 3: Illustrative Docking Results for this compound against a Hypothetical Receptor This table presents hypothetical data to illustrate the results of a molecular docking study.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | TYR 82, LEU 135 | Hydrogen bond, Hydrophobic |

Predictive Reactivity and Selectivity Studies

Computational chemistry can predict a molecule's reactivity without the need to run a physical experiment. These predictions are often based on the molecule's electronic properties, which are calculated using quantum mechanics. mdpi.com Key indicators of reactivity include Frontier Molecular Orbitals (FMOs) and electrostatic potential (ESP) maps.

Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is largely governed by the interaction of its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO acts as an electron donor, so regions with a high HOMO density are susceptible to electrophilic attack.

The LUMO acts as an electron acceptor, and regions with a high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO gap (the energy difference between the two) is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. mdpi.com

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the surface of a molecule. Red regions indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles. Blue regions indicate positive electrostatic potential (electron-poor areas), which are attractive to nucleophiles.

By calculating these properties for this compound, a chemist could predict which parts of the molecule are most likely to participate in a chemical reaction, thereby guiding the design of new synthetic routes or predicting its metabolic fate.

Table 4: Illustrative Calculated Electronic Properties for Reactivity Prediction This table presents hypothetical data for illustrative purposes.

| Property | Calculated Value (Illustrative) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.2 eV | Site of potential oxidation or electrophilic attack. |

| LUMO Energy | -1.5 eV | Site of potential reduction or nucleophilic attack. |

| HOMO-LUMO Gap | 4.7 eV | Indicates relatively high molecular stability. |

| Most Negative ESP | Carbonyl Oxygen | Likely site for interaction with electrophiles/protons. |

Research Applications and Functional Materials Design Involving 1 Morpholino 2,2 Diphenylethanone and Its Analogues

Role as a Synthetic Intermediate for Complex Molecular Architectures

The reactivity of the ketone and the morpholine (B109124) moiety, along with the steric and electronic influence of the diphenyl groups, allows 1-morpholino-2,2-diphenylethanone to serve as a key starting material or intermediate in the synthesis of more complex molecules.

While direct synthesis of pyrazole (B372694) derivatives from this compound is not extensively documented, its structure suggests a plausible role as a precursor. Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). youtube.com Although this compound is not a 1,3-dicarbonyl compound itself, it can be envisioned as a synthon for such species. For instance, reaction with a strong base could facilitate an intramolecular rearrangement or a reaction with a suitable one-carbon electrophile could introduce the second carbonyl group, setting the stage for cyclization with hydrazine.

Another established route to pyrazoles involves the reaction of α,β-unsaturated ketones with hydrazine derivatives. nih.govmdpi.commdpi.comresearchgate.net The ketone in this compound could potentially undergo a condensation reaction with an appropriate aldehyde to form an α,β-unsaturated ketone, which would then be amenable to cyclization to form a pyrazole. The synthesis of pyrazole-containing α-amino acids has been demonstrated through a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. nih.gov This highlights a potential pathway where an analogue of this compound could be modified to an α,β-unsaturated ketone and subsequently cyclized.

Furthermore, the synthesis of 3,5-diarylpyrazoles has been achieved by reacting aryl hydrazones with acetophenones. acs.org This suggests a possible, albeit less direct, route where the diphenyl-ethanone backbone could be incorporated into a pyrazole structure. The synthesis of tetrasubstituted pyrazoles from α,β-unsaturated ketones also points to the versatility of ketone precursors in constructing highly substituted pyrazole rings. nih.gov The synthesis of aminopyrazoles, a key pharmacophore, often involves the reaction of β-ketonitriles with hydrazines. beilstein-journals.org While requiring significant modification, the core structure of this compound could theoretically be transformed into a suitable β-ketonitrile precursor.

The morpholine moiety in this compound and its analogues is a valuable functional group in multistep synthesis, often incorporated to enhance the biological activity or modify the physicochemical properties of a target molecule. e3s-conferences.orgsci-hub.se Morpholine-containing compounds have been utilized as building blocks for a wide array of therapeutic agents, including antibiotics and anticancer drugs. e3s-conferences.org For example, the synthesis of morpholine-2,5-diones from amino acids demonstrates the utility of the morpholine scaffold in creating monomers for biodegradable polymers with potential medicinal applications. nih.gov

In the context of complex synthesis, the ketone group of this compound offers a reactive site for various transformations. It can be reduced to an alcohol, which can then be further functionalized, or it can undergo nucleophilic addition reactions to introduce new substituents. The synthesis of α-acylamino ketones on a solid support highlights their versatility as intermediates for creating diverse heterocyclic compounds, such as imidazoles. nih.gov While not a direct example, this illustrates the potential of the ketone functionality in this compound for elaboration into more complex heterocyclic systems.

The development of synthetic routes to morpholine derivatives is an active area of research. organic-chemistry.org The synthesis of morpholines from enantiomerically pure amino alcohols underscores the importance of this heterocycle in stereoselective synthesis. e3s-conferences.org The presence of both the morpholine and the diphenyl ethanone (B97240) fragments in a single molecule provides a platform for generating a library of diverse compounds through modification of either or both of these components.

Applications in Polymer Science

The functional groups present in this compound suggest its potential utility in the field of polymer science, both as a photoinitiator and as a monomer or cross-linking agent.

This compound belongs to the class of α-amino ketones, which are well-known as Type I photoinitiators. google.com Upon absorption of UV light, these molecules undergo α-cleavage (Norrish Type I reaction) to generate two radical species. In the case of this compound, this would result in a benzoyl radical and an α-amino radical. Both of these radicals are capable of initiating the polymerization of unsaturated monomers, such as acrylates.

A well-known commercial example of a morpholinyl-substituted photoinitiator is Irgacure 907 (2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one). The morpholine group in such photoinitiators plays a crucial role in the photoinitiation process. The nitrogen atom can participate in a photo-induced electron transfer process, and the presence of the morpholine ring can influence the absorption characteristics and the reactivity of the generated radicals. The α-amino alkyl radical is a particularly effective initiating species due to its high reactivity.

By analogy to Irgacure 907 and other α-amino ketone photoinitiators, this compound is expected to be an efficient photoinitiator for UV curing applications. The presence of the two phenyl groups on the α-carbon may influence the photophysical properties and the fragmentation pathway of the molecule upon UV exposure.

The ketone functionality in this compound opens up possibilities for its use as a monomer in polymer synthesis. Ketones are recognized as important monomers for producing various high-performance polymers. numberanalytics.comnumberanalytics.com For example, polyetheretherketone (PEEK) is a well-known thermoplastic with excellent thermal stability and mechanical properties. While the structure of this compound is quite different from the monomers used for PEEK, the presence of the rigid diphenyl groups and the polar ketone group could lead to polymers with interesting properties. The synthesis of polymers from ketone-containing monomers can be achieved through various methods, including condensation polymerization. numberanalytics.com

Furthermore, the difunctionality of the molecule (ketone and the potential for reaction at the morpholine ring) suggests its use as a cross-linking agent. e3s-conferences.org Cross-linking is a crucial process for improving the mechanical properties, thermal stability, and chemical resistance of polymers. The ketone group can react with certain functional groups, such as amines or hydrazides, to form cross-links. For instance, polysaccharide aldehydes and ketones have been shown to react with amines to form imines, which can be used for cross-linking. acs.org Similarly, the ketone in this compound could be utilized to cross-link polymers containing amine functionalities. The bulky diphenyl groups would likely impart rigidity to the resulting cross-linked network. The use of di(aminophenyl) compounds to crosslink poly(aryl ether ketones) highlights the potential for aromatic ketones to be involved in creating robust polymer networks. google.com

The synthesis of keto-functionalized polymer scaffolds that can be subsequently modified demonstrates the utility of the ketone group in creating tailored polymeric materials. nih.gov A polymer incorporating this compound as a monomer could be further functionalized through reactions at the ketone or the morpholine ring, leading to materials with specific properties for various applications.

Catalysis Research

The morpholine moiety is a key feature in a variety of catalysts and has been shown to influence the outcome of chemical reactions. chemicalbook.com Morpholine and its derivatives are used as catalysts in organic synthesis and industrial processes. e3s-conferences.org For example, morpholine has been used in the preparation of alumina (B75360) catalysts. chemicalbook.com

Recent studies have explored the use of chiral morpholine derivatives as organocatalysts. For instance, new organocatalysts based on β-morpholine amino acids have been shown to be effective in the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org Although the morpholine ring is generally considered to be part of a less reactive enamine compared to pyrrolidine (B122466), the specific substitution pattern on the morpholine can lead to highly efficient and stereoselective catalysts. frontiersin.org The morpholine oxygen atom can also participate in hydrogen bonding, which can be crucial for the catalyst's activity and selectivity. nih.gov

While there is no direct evidence of this compound itself being used as a catalyst, the presence of the morpholine ring suggests that it could be a precursor for the synthesis of new catalysts. The diphenyl ethanone portion of the molecule could be modified to introduce additional functionalities that could work in concert with the morpholine ring to create a novel catalytic system. For example, the phenyl rings could be functionalized with groups that can act as binding sites for substrates or co-catalysts. The development of chiral guanidinium (B1211019) salts for the asymmetric ring-opening of cyclic carbonates with morpholine as the nucleophile further highlights the importance of the morpholine structure in catalytic transformations. acs.org

Design of Organocatalysts or Ligands for Metal-Catalyzed Reactions

The structural features of morpholine and its derivatives are leveraged in the design of both metal-free organocatalysts and specialized ligands for transition metal-catalyzed reactions.

Organocatalyst Design:

The design of efficient organocatalysts based on the morpholine scaffold is an active area of research, though it presents unique challenges. Compared to the widely used pyrrolidine ring (found in proline), morpholine–enamines exhibit lower reactivity. This is attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidal shape at the nitrogen atom, which together decrease the nucleophilicity of the crucial enamine intermediate. nih.gov

Despite these hurdles, researchers have successfully designed highly efficient morpholine-based organocatalysts. A notable strategy involves the synthesis of β-morpholine amino acids (β-Morph-AAs). These catalysts are synthesized from readily available α-amino acids and chiral epichlorohydrin, allowing for precise control over the stereochemistry and substitution pattern of the final catalyst. nih.gov Key design principles include:

Steric Hindrance: Introducing bulky groups at specific positions on the morpholine ring, such as a C-5 substituent derived from the amino acid side chain, can effectively control the stereochemical outcome of a reaction. nih.gov

Functional Groups: The presence of a carboxylic acid group at the C-2 position is often crucial for the catalyst's activity, participating in the reaction mechanism through hydrogen bonding to activate the electrophile. nih.govyoutube.com

Stereochemistry: The relative orientation (cis or trans) of substituents on the morpholine ring significantly influences the catalyst's ability to induce diastereoselectivity and enantioselectivity. nih.gov

One study demonstrated that a catalyst with a cis-relationship between a C-2 carboxylic acid and a C-5 benzyl (B1604629) group was remarkably effective in the 1,4-addition reaction between aldehydes and nitroolefins, achieving high conversions and excellent stereoselectivity with a low catalyst loading of just 1 mol%. nih.gov

Ligand Design for Metal Catalysis:

The morpholine unit can also be incorporated into more complex molecules that act as ligands, binding to a metal center and directing the outcome of a catalytic reaction. The nitrogen and oxygen atoms of the morpholine ring can act as donor atoms, coordinating with the metal.

Examples of morpholine-containing ligands include:

Morpholine-4-carbodithioate (mdtc): This ligand has been used to prepare complexes with a range of transition metals, including titanium(IV), vanadium(IV), chromium(III), iron(III), and copper(II). These complexes, with the general formula M(mdtc)n, demonstrate the versatility of morpholine derivatives in coordination chemistry. rsc.org

Morpholine-Substituted Thiosemicarbazones: These have been synthesized and complexed with copper(II). acs.orgacs.org The position of the morpholine substituent on the ligand's pyridine (B92270) ring was found to significantly impact the properties and stability of the resulting metal complex. acs.orgacs.org The design of such mixed-ligand complexes allows for fine-tuning of properties like lipophilicity and stability, which is crucial for applications in catalysis and medicinal chemistry. nih.gov

These examples show that by strategically incorporating the morpholine moiety, ligands can be designed to create specific coordination environments around a metal catalyst, thereby influencing its activity, selectivity, and stability. rsc.orgacs.org

Exploration in Enantioselective Catalysis

Chiral morpholines are highly valuable building blocks for pharmaceuticals and other bioactive compounds. nih.gov Consequently, developing catalytic asymmetric methods to synthesize them is a major focus of research. Transition metal-catalyzed asymmetric hydrogenation is one of the most powerful techniques for this purpose due to its high efficiency and atom economy. nih.govnih.govacs.org

Synthesis of Chiral Morpholines:

Significant progress has been made in the asymmetric synthesis of chiral morpholines. One highly effective approach is the asymmetric hydrogenation of dehydromorpholines (unsaturated morpholines).

Rhodium-Catalyzed Asymmetric Hydrogenation: Researchers have developed a method using a rhodium catalyst complexed with a chiral bisphosphine ligand (SKP) that has a large bite angle. This catalytic system has proven highly effective for the hydrogenation of various 2-substituted dehydromorpholines, producing the corresponding chiral morpholines in quantitative yields and with outstanding enantioselectivities (up to 99% ee). The reaction can be performed on a gram scale, highlighting its practical utility. nih.govrsc.org

Below is a table summarizing the results for the asymmetric hydrogenation of various dehydromorpholines using this Rh-SKP catalyst system.

| Substrate (Dehydromorpholine) | Product (Chiral Morpholine) | Yield (%) | Enantiomeric Excess (ee, %) |

| 2-Phenyl-dehydromorpholine | (R)-2-Phenylmorpholine | >99 | 98 |

| 2-(4-Fluorophenyl)-dehydromorpholine | (R)-2-(4-Fluorophenyl)morpholine | >99 | 99 |

| 2-(4-Chlorophenyl)-dehydromorpholine | (R)-2-(4-Chlorophenyl)morpholine | >99 | 99 |

| 2-(2-Naphthyl)-dehydromorpholine | (R)-2-(2-Naphthyl)morpholine | >99 | 98 |

| 2-Benzyl-dehydromorpholine | (R)-2-Benzylmorpholine | >99 | 95 |

Data sourced from research on asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. nih.gov

Tandem Catalysis for 3-Substituted Morpholines: Another innovative strategy allows for the enantioselective synthesis of 3-substituted morpholines. This one-pot reaction employs a dual catalytic system: a titanium catalyst for an initial hydroamination step to form a cyclic imine, followed by a chiral ruthenium catalyst (Noyori-Ikariya type) for the asymmetric transfer hydrogenation of the imine. This method provides access to chiral 3-substituted morpholines with good yields and excellent enantiomeric excesses (>95% ee). Mechanistic studies suggest that a hydrogen-bonding interaction between the substrate and the ruthenium catalyst is key to achieving high enantioselectivity. acs.org

Morpholine as a Nucleophile in Enantioselective Reactions:

Morpholine itself can be used as a key reagent in enantioselective transformations. In one such example, a chiral bicyclic guanidinium salt was used as an organocatalyst for the asymmetric ring-opening of meso-cyclic carbonates, with morpholine acting as the nucleophile. This desymmetrization reaction proceeded under mild conditions and showed broad substrate tolerance, producing a variety of chiral 1,3-diol derivatives in high yields and with high enantioselectivity (up to 97:3 er). acs.orgacs.org

Material Science Exploration for Novel Functional Properties (e.g., biodegradable materials)

The morpholine structural unit is also being explored in material science, particularly in the context of creating sustainable and functional polymers. While not yet as widespread as other heterocycles, its derivatives are proving to be valuable building blocks.

One of the most pressing challenges in materials science is the management of plastic waste. Chemical upcycling, where waste polymers are converted into more valuable small molecules, is a promising strategy. acs.orgnih.gov

Morpholine Amides from PET Upcycling: Researchers have developed a titanium-catalyzed methodology to depolymerize polyethylene (B3416737) terephthalate (B1205515) (PET) using morpholine. This process efficiently breaks down the polyester (B1180765) into a morpholine amide of terephthalic acid. The resulting morpholine amide is a stable, crystalline solid that can serve as a versatile chemical building block for the synthesis of new polymers or other fine chemicals. This method has also been successfully applied to other commodity polyesters like PBT, PEA, and PBS, demonstrating its potential as a general route for polyester upcycling. acs.orgnih.gov

The table below shows the results of the depolymerization of various polyesters using the Cp*TiCl3/morpholine system.

| Polyester | Product | Yield (%) |

| Polyethylene terephthalate (PET) | Terephthalic acid morpholine amide | 91 |

| Polybutylene terephthalate (PBT) | Terephthalic acid morpholine amide | 96 |

| Polyethylene adipate (B1204190) (PEA) | Adipic acid morpholine amide | >99 |

| Polybutylene succinate (B1194679) (PBS) | Succinic acid morpholine amide | 83 |

Data sourced from research on the chemical upcycling of PET into a morpholine amide. nih.gov

While direct polymerization of this compound analogues into biodegradable materials is not yet a well-documented field, the successful use of morpholine in breaking down and functionalizing existing polymers points to its potential. The principles of creating biodegradable polymers often rely on incorporating hydrolyzable linkages, such as esters or amides, into the polymer backbone. Cationic polymers like poly(β-amino esters), which are known for their biodegradability, share conceptual similarities with polymers that could be derived from amino acid-like structures containing a morpholine ring. nih.gov The development of biodegradable cationic polymers from cyclic carbonyl monomers for applications like gene delivery further underscores the potential for designing novel polymers where morpholine-containing monomers could be used to control properties like hydrophobicity, charge, and degradation rate. google.com

Future Research Directions and Perspectives for 1 Morpholino 2,2 Diphenylethanone Studies

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. mdpi.com Future research should prioritize the development of eco-friendly synthetic pathways to 1-Morpholino-2,2-diphenylethanone. This involves moving away from hazardous reagents and solvents towards more benign alternatives.

Key areas of focus include:

Catalytic Approaches: Investigating the use of heterogeneous or homogeneous catalysts, such as copper-based systems, could offer milder reaction conditions and improved yields, as has been explored for other α-ketoamides. researchgate.net The development of reusable catalysts would further enhance the sustainability of the synthesis.

Alternative Solvents: The replacement of traditional volatile organic solvents with greener alternatives like water, supercritical carbon dioxide (scCO₂), or bio-based solvents is a critical goal. mdpi.comskpharmteco.com Research into the solubility and reactivity of this compound and its precursors in these media is essential.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core tenet of green chemistry. Future syntheses should be evaluated based on their atom economy to minimize waste generation. researchgate.net

| Green Chemistry Approach | Potential Application to this compound Synthesis |

| Use of Safer Solvents | Replacing solvents like dichloromethane (B109758) with greener options such as 2-methyltetrahydrofuran (B130290) or aqueous systems. skpharmteco.com |

| Catalysis | Employing transition metal or organocatalysts to lower activation energies and reduce the need for stoichiometric reagents. |

| Energy Efficiency | Exploring microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption. mdpi.com |

| Renewable Feedstocks | Investigating the potential to derive starting materials from renewable biomass sources. |

Investigation of Unexplored Reaction Manifolds and Mechanistic Nuances

The structural motifs within this compound—a ketone, a tertiary amine, and aromatic rings—offer a playground for exploring novel chemical reactions. Future work should aim to uncover new transformations and gain a deeper understanding of their underlying mechanisms.

Potential research avenues include:

Asymmetric Transformations: Developing enantioselective reductions of the ketone functionality to produce chiral alcohols, which could serve as valuable building blocks in medicinal chemistry.

C-H Activation: Exploring the direct functionalization of the phenyl rings through C-H activation methodologies would provide efficient routes to novel derivatives without the need for pre-functionalized starting materials.

Mechanistic Probes: Detailed mechanistic studies, potentially using kinetic analysis and isotopic labeling, are needed to understand the formation of this compound and its subsequent reactions. Understanding reaction mechanisms, such as whether a reaction proceeds through a distributive or processive pathway, can be crucial for optimizing reaction conditions and outcomes. nih.gov

Integration with Advanced Analytical and Spectroscopic Technologies

A thorough characterization of this compound and its reaction products is fundamental. The integration of advanced analytical and spectroscopic techniques will be crucial for elucidating structures, monitoring reactions, and ensuring purity.

Future analytical strategies should leverage:

Multi-dimensional NMR Spectroscopy: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) are powerful for unambiguous structure determination, as demonstrated in the analysis of related ketoamides. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass measurements, which are essential for confirming elemental compositions.

Chromatographic Methods: The development of advanced chromatographic techniques, including chiral chromatography, will be necessary for the separation and purification of potential stereoisomers and complex reaction mixtures. researchgate.net

| Analytical Technique | Application in this compound Research |

| 1D and 2D NMR (¹H, ¹³C, HMBC, HSQC) | Complete structural elucidation of the parent compound and its derivatives. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and fragmentation analysis for structural confirmation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups (e.g., carbonyl, C-N, C-O bonds). researchgate.net |

| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure in the solid state. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and analysis of enantiomers resulting from asymmetric reactions. |

Harnessing Computational Design for Tailored Reactivity and Properties

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design. Applying these methods to this compound can accelerate the discovery of new reactions and applications.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, predict transition state energies, and understand the electronic structure of the molecule. This can provide insights into its reactivity and help in the design of new catalysts.

Molecular Docking: If explored for biological applications, molecular docking studies could predict the binding affinity of this compound and its analogues to specific protein targets.

Prediction of Spectroscopic Data: Computational models can predict NMR and IR spectra, aiding in the interpretation of experimental data.

Exploration of Novel Functional Applications in Emerging Scientific Fields

While the current applications of this compound are not extensively documented, its chemical structure suggests potential utility in various fields. The morpholine (B109124) moiety is a common feature in many biologically active compounds. chemrxiv.orgnih.gov

Potential areas for exploration include:

Medicinal Chemistry: The morpholine ring is a well-established pharmacophore found in numerous approved drugs. nih.gove3s-conferences.org Future research could investigate this compound as a scaffold for the development of new therapeutic agents, for instance, as kinase inhibitors or anticancer agents. e3s-conferences.orgnih.gov

Materials Science: The rigid diphenylmethane (B89790) core combined with the flexible morpholine unit could be exploited in the design of new organic materials with interesting photophysical or electronic properties.

Catalysis: Derivatives of this compound could be investigated as ligands for transition metal catalysts or as organocatalysts themselves.

Strategic Synthesis of Advanced Derivatives and Analogues for Specific Research Needs

The synthesis of derivatives and analogues of this compound is a key strategy for modulating its properties and exploring its structure-activity relationships (SAR). e3s-conferences.org

Future synthetic efforts could target:

Substitution on Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl rings can systematically tune the electronic properties of the molecule.

Modification of the Morpholine Ring: The synthesis of analogues with substituted morpholine rings can probe the steric and electronic requirements for specific applications. researchgate.net

Bioisosteric Replacement: Replacing the morpholine ring with other heterocyclic systems, such as piperazine (B1678402) or thiomorpholine, could lead to compounds with altered biological activities or physical properties. nih.gov The synthesis of complex analogues, such as those seen in morpholino oligomers, highlights the versatility of the morpholine scaffold. chemrxiv.orgnih.gov

| Modification Site | Potential Impact on Properties | Example of Analogue |

| Para-position of Phenyl Rings | Tune electronic properties, solubility, and biological interactions. | 1-(4-Chlorophenyl)-1-phenyl-2-morpholinoethanone |

| Morpholine Ring | Alter basicity, steric hindrance, and pharmacokinetic properties. | 1,1-Diphenyl-2-(2,6-dimethylmorpholino)ethanone |

| Ethanone (B97240) Backbone | Modify reactivity and potential for further functionalization. | 1-Morpholino-2,2-diphenylpropan-1-one |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.